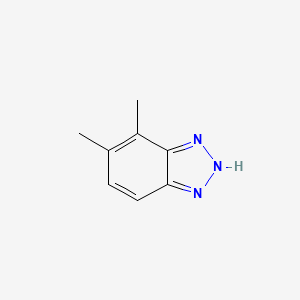

4,5-dimethyl-1H-1,2,3-benzotriazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Dimethyl-1H-1,2,3-benzotriazole is a derivative of benzotriazole . Benzotriazoles are mainly used as corrosion inhibitors and are widely distributed in the environment .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The molecular formula of 4,5-Dimethyl-1H-1,2,3-benzotriazole is C8H9N3 . Its structure includes a five-membered ring containing three consecutive nitrogen atoms .Chemical Reactions Analysis

Benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor . It reacts with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals .Physical And Chemical Properties Analysis

4,5-Dimethyl-1H-1,2,3-benzotriazole has a predicted density of 1.217±0.06 g/cm3 and a predicted boiling point of 373.5±11.0 °C .Applications De Recherche Scientifique

Medicinal Chemistry

DMBT has garnered interest in medicinal chemistry due to its potential therapeutic properties. Notably:

- c-Met Inhibition : Some derivatives of DMBT exhibit potent inhibition of the mesenchymal–epithelial transition factor (c-Met) protein kinase. For instance, the clinical candidate Savolitinib contains a 1,2,3-triazole-fused pyrazine substructure .

- GABA A Modulation : Certain DMBT-containing heterocycles have demonstrated allosteric modulating activity on GABA A receptors .

Organic Electronics

DMBT finds applications in organic and printed electronics:

- n-Type Dopant for C60 Fullerene : It acts as an n-type dopant for C60 fullerene , which is an n-type semiconductor used in organic electronic devices .

- Solution-Processed Organic Thin Film Transistors (OTFTs) : DMBT serves as an air-stable n-type dopant in solution-processed n-channel OTFTs .

Polymers and Solar Cells

DMBT-containing heterocycles have been incorporated into polymers for various purposes:

Mécanisme D'action

Target of Action

Benzotriazole derivatives, which include 4,5-dimethyl-1h-1,2,3-benzotriazole, have been found to exhibit a broad spectrum of biological properties . They have been used extensively in the synthesis of molecules of varied biological and pharmaceutical importance .

Mode of Action

Benzotriazole derivatives are known to bind with enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes these derivatives susceptible to such binding .

Biochemical Pathways

Benzotriazole derivatives have been associated with a variety of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

Benzotriazole derivatives are known to be poorly biodegradable, suggesting that they may persist in the body for extended periods .

Result of Action

Benzotriazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action of 4,5-dimethyl-1H-1,2,3-benzotriazole can be influenced by environmental factors. For instance, benzotriazoles are commonly used in the manufacture of aircraft de-icing/antifreeze fluids, coolants, etc., and have been detected in a variety of water environments . This suggests that the action, efficacy, and stability of 4,5-dimethyl-1H-1,2,3-benzotriazole may be influenced by its environmental context.

Safety and Hazards

Orientations Futures

Given its widespread use and environmental persistence, more research is needed to understand the long-term environmental effects of 4,5-Dimethyl-1H-1,2,3-benzotriazole . Advanced oxidation processes (AOPs) can not only effectively remove it from water but also reduce its toxic effects on aquatic organisms .

Propriétés

IUPAC Name |

4,5-dimethyl-2H-benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-4-7-8(6(5)2)10-11-9-7/h3-4H,1-2H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXICLUNGKDYXRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NNN=C2C=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B2706352.png)

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706357.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2706360.png)